molecular formula C15H11ClN6 B4331357 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

Cat. No.: B4331357
M. Wt: 310.74 g/mol
InChI Key: KRICHNROHRWJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
  • 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6/c16-9-5-7-10(8-6-9)22-14(17)13(20-21-22)15-18-11-3-1-2-4-12(11)19-15/h1-8H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRICHNROHRWJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 3
Reactant of Route 3
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 4
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 6
Reactant of Route 6
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.